8-Allyl-2-oxo-2H-chromene-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

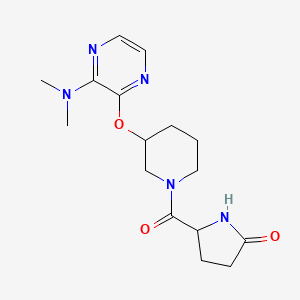

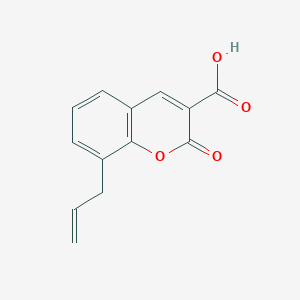

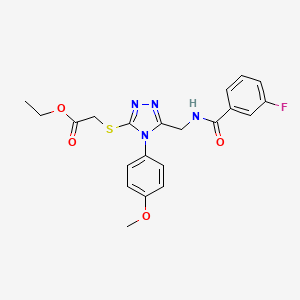

“8-Allyl-2-oxo-2H-chromene-3-carboxylic acid” is a chemical compound with the molecular formula C13H10O4 . It belongs to the family of coumarins, which are a group of naturally occurring lactones first derived from Tonka beans . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Synthesis Analysis

The synthesis of coumarins, including “8-Allyl-2-oxo-2H-chromene-3-carboxylic acid”, has been a topic of interest for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . One method involves one-pot Knoevenagel condensation and intramolecular cyclization of various 2-hydroxybenzaldehydes with Meldrum’s acid . The reaction was found to complete within 420 minutes to give the 2-oxo-2H-chromene-3-carboxylic acid as a product in quantitative yield .Molecular Structure Analysis

The molecular structure of “8-Allyl-2-oxo-2H-chromene-3-carboxylic acid” consists of an allyl group attached to the 8th carbon of a 2-oxo-2H-chromene ring, with a carboxylic acid group attached to the 3rd carbon .Scientific Research Applications

Fluorescent Probes and Enzyme Detection

Coumarins, including chromenes, serve as versatile fluorophores with applications in biological and chemical contexts. In particular, 8-Allyl-2-oxo-2H-chromene-3-carboxylic acid can be used as a fluorescent probe for detecting enzymatic activity. For instance:

- Enzymatic Activity Detection : Researchers have employed coumarins to detect enzymatic activity in bacteria such as Enterococci and Streptococci. The hydrolysis of naturally occurring aesculin leads to a loss of fluorescence, making it a valuable tool for enzyme assays .

Photocleavable Protecting Groups

The compound’s (coumarin-4-yl)methyl ester functionality serves as a photocleavable protecting group. This group finds applications in proton detection within biological processes. Researchers have explored its use in various contexts, including:

- Biological Studies : (Coumarin-4-yl)methyl esters can be selectively cleaved under specific conditions, allowing for controlled release of functional groups. This property is useful in biological studies and drug delivery systems .

Photoelectric Materials

Chromenes play a crucial role in photoelectric applications, such as organic light-emitting diodes (OLEDs) and laser dyes. Notably:

- Solid-State Fluorescence : Researchers have developed coumarins that exhibit solid-state fluorescence influenced by NH3 or HCl gas. These materials have potential applications in optoelectronic devices .

pH-Sensitive Polymers

In ongoing research, scientists plan to incorporate a coumarin moiety into a pH-sensitive polymer. This modification aims to visualize pH changes in various environments, including biological systems .

Synthesis of Fused Heterocycles

The compound’s structure provides opportunities for synthesizing fused heterocycles. For instance:

- 1,2,3-Triazole Derivatives : Researchers can explore the synthesis of fused 1,2,3-triazole heterocycles using 8-Allyl-2-oxo-2H-chromene-3-carboxylic acid as a starting material .

Materials Science and Organic Synthesis

As one type of chromene, 2H-chromenes are essential oxygen heterocycles. They find applications in natural products, pharmaceutical agents, and materials science. Two major synthetic strategies have been developed for these compounds .

properties

IUPAC Name |

2-oxo-8-prop-2-enylchromene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c1-2-4-8-5-3-6-9-7-10(12(14)15)13(16)17-11(8)9/h2-3,5-7H,1,4H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVQLJVWNLVXMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Allyl-2-oxo-2H-chromene-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2844024.png)

![2-fluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2844027.png)

![2-Amino-4-(2-methoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2844030.png)

![2-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2844033.png)

![N-(2-Methylphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2844039.png)

![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(furan-2-yl)benzimidazol-1-yl]acetamide](/img/structure/B2844042.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2844044.png)

![Methyl 2-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2844046.png)